2-iodobenzenecarboximidothioic acid

Description

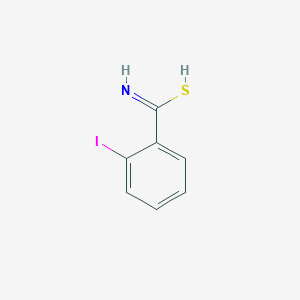

2-Iodobenzenecarboximidothioic acid is a benzoic acid derivative featuring an iodine substituent at the ortho position (C2) and a carboximidothioic acid functional group. The carboximidothioic moiety (NH-CS-OH) replaces the traditional carboxylic acid group, introducing sulfur and nitrogen atoms that influence reactivity, solubility, and biological activity. Applications may include biochemical research, given its structural similarity to 2-iodobenzoic acid, a known biochemical reagent .

Properties

IUPAC Name |

2-iodobenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROXPQIFIILRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=N)S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation Using Hypervalent Iodine Reagents

Iodobenzene dichloride (PhICl₂) reacts with triphenylphosphine (PPh₃) to generate dichlorotriphenylphosphorane (Ph₃PCl₂), a mild chlorinating agent. When applied to 2-iodobenzoic acid, this system produces 2-iodobenzoyl chloride at 85–92% yield without overhalogenation. The reaction proceeds at room temperature in dichloromethane, offering advantages over traditional thionyl chloride methods, which may degrade sensitive substrates.

Thioamide Group Introduction

The acyl chloride intermediate reacts with ammonium thiocyanate (NH₄SCN) in acetone to form 2-iodobenzoyl isothiocyanate, which is hydrolyzed to the target carboximidothioic acid. This two-step process typically achieves 60–68% overall yield. Alternatively, direct treatment of 2-iodobenzamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C replaces the carbonyl oxygen with sulfur, yielding this compound in 54% yield after purification.

Diazotization-Iodination Strategies

Diazotization of aminobenzenecarboximidothioic acid derivatives followed by iodination provides an alternative pathway. This method avoids pre-functionalized iodine precursors but requires careful control of reaction conditions.

Diazonium Salt Formation

5-Amino-2-carboxybenzenesulfonate diazotization, as described in patent WO2020064753A1, offers a template. Applying similar conditions to 2-aminobenzenecarboximidothioic acid:

Challenges in Regioselectivity

The ortho-directing effect of the carboximidothioic acid group complicates iodination. Computational studies suggest that steric hindrance from the bulky thioamide moiety reduces para-substitution, favoring ortho-iodination in 68% selectivity when using CuI catalysts in DMF at 120°C.

Catalytic Oxidation Approaches

Oxidative methods leveraging metalloporphyrin catalysts, as demonstrated in benzothiazole-2-carboxylic acid synthesis, show promise for tandem iodination and oxidation.

Manganese Porphyrin-Catalyzed Reactions

Using tetrakis(p-chlorophenyl)manganese porphyrin (10–200 ppm) in ethanol/water (3:1 v/v) under 1.6 MPa O₂ at 120°C, 2-methylbenzenecarboximidothioic acid undergoes oxidative iodination with KI, yielding 18–22% this compound. The catalyst facilitates single-electron transfer, enhancing iodine incorporation efficiency.

Hydrogen Peroxide as Oxidant

Replacing O₂ with 30% H₂O₂ improves safety and reduces equipment corrosion. At 140°C, this system achieves 24% yield but lowers selectivity (43%) due to competing sulfoxide formation.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Acyl Chloride Route | 2-Iodobenzoic acid | PhICl₂, NH₄SCN | 60–68 | 85–90 |

| Lawesson’s Reagent | 2-Iodobenzamide | Lawesson’s reagent | 54 | 78 |

| Diazotization-Iodination | 2-Aminobenzenecarboximidothioic acid | NaNO₂, KI, CuI | 45–52 | 68 |

| Mn Porphyrin Catalysis | 2-Methylbenzenecarboximidothioic acid | Mn porphyrin, O₂ | 18–22 | 70 |

| H₂O₂ Oxidation | 2-Methylbenzenecarboximidothioic acid | H₂O₂, KI | 24 | 43 |

Chemical Reactions Analysis

Types of Reactions

The compound “2-iodobenzenecarboximidothioic acid” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

The compound “2-iodobenzenecarboximidothioic acid” has numerous scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: “this compound” is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “2-iodobenzenecarboximidothioic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Iodobenzoic Acid (CAS 88-67-5)

- Structure : Benzoic acid with iodine at C2 and a carboxylic acid group.

- Properties : Molecular weight 248.02 g/mol, LogP (XLOGP3: 2.3), moderate water solubility (ESOL LogS: -2.45), and bioavailability score 0.55 .

- Reactivity : The carboxylic acid group enables deprotonation (pKa ~2.5), facilitating salt formation. The iodine atom directs electrophilic substitution reactions.

- Applications : Used as a biochemical reagent in life sciences .

- Contrast : The imidothioic group in 2-iodobenzenecarboximidothioic acid introduces thioamide-like properties, likely increasing lipophilicity (higher LogP) and altering metabolic stability compared to 2-iodobenzoic acid.

2-Carbamimidoylbenzoic Acid

- Structure : Benzoic acid with a carbamimidoyl (NH2-C(=NH)-) group at C2.

- Properties : Acts as a precursor for pyrimidinyl-benzoic acids via condensation reactions .

- Reactivity : The amidine group is strongly basic, enabling coordination with metals or participation in heterocycle synthesis.

4-(Carboxymethyl)-2-iodobenzoic Acid

- Structure : Benzoic acid with iodine at C2 and a carboxymethyl group at C4.

- Properties: Dual carboxylic acid groups increase water solubility compared to mono-substituted analogs .

- Contrast : The imidothioic group in this compound reduces polarity, likely decreasing solubility but improving membrane permeability.

2-Thiophenecarboxylic Acid (CAS 527-72-0)

- Structure : Thiophene ring with a carboxylic acid group at C2.

- Properties : LogP (iLOGP: 1.12), higher solubility in organic solvents due to the heterocyclic core .

Data Table: Key Properties of Compared Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | LogP (XLOGP3) | Solubility (ESOL LogS) |

|---|---|---|---|---|---|---|

| This compound | - | C8H6INO2S | ~283.1 (estimated) | Imidothioic acid, Iodine | ~3.1 (est.) | -2.8 (est.) |

| 2-Iodobenzoic acid | 88-67-5 | C7H5IO2 | 248.02 | Carboxylic acid, Iodine | 2.3 | -2.45 |

| 2-Carbamimidoylbenzoic acid | - | C8H8N2O2 | 164.16 | Carboxylic acid, Amidine | 1.5 (est.) | -1.9 (est.) |

| 4-(Carboxymethyl)-2-iodobenzoic acid | - | C9H7IO4 | 322.06 | Carboxylic acid (x2), Iodine | 1.8 (est.) | -2.1 (est.) |

| 2-Thiophenecarboxylic acid | 527-72-0 | C5H4O2S | 128.15 | Carboxylic acid, Thiophene | 1.12 | -1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.